
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol, also known as CBDM, is a chiral compound that has gained attention in the scientific community due to its potential therapeutic properties. CBDM is a cyclobutane-containing analog of cannabidiol (CBD), a non-psychoactive compound found in the cannabis plant. CBDM has been synthesized and studied for its potential use in treating various medical conditions.
Mechanism of Action
The exact mechanism of action of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is not fully understood. However, it is believed to interact with the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol may also interact with other receptors in the body, such as the GABA receptor, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been shown to have various biochemical and physiological effects. In addition to its anticonvulsant and anxiolytic properties, (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been found to have anti-inflammatory effects in animal models of inflammation. (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is its chiral nature, which may allow for the development of more specific and targeted drugs. However, one limitation of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is its low solubility in water, which may make it difficult to administer in certain forms.
Future Directions
There are several potential future directions for research on (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol. One area of interest is the development of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol-based drugs for the treatment of epilepsy, anxiety, and other medical conditions. Another area of interest is the study of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol's potential anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol and its potential interactions with other receptors in the body.
Synthesis Methods
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the cyclization of an alkyne with a diazo compound, followed by reduction and functionalization steps. The final product is a white crystalline solid with a melting point of 96-98°C.
Scientific Research Applications
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been studied for its potential use in treating various medical conditions, including epilepsy, anxiety, and inflammation. In a study published in the Journal of Medicinal Chemistry, (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol was found to have anticonvulsant properties in animal models of epilepsy. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol had anxiolytic effects in mice.
properties
IUPAC Name |
(2R)-3,3-di(cyclobutyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-13H,2-8H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWWOARDKPOSU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1CCC1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C1CCC1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

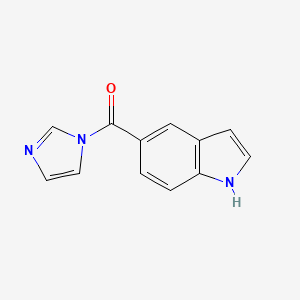
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)
![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)


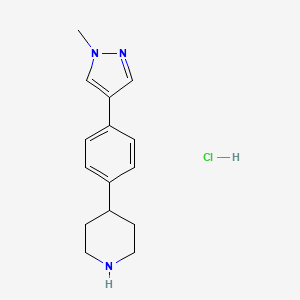

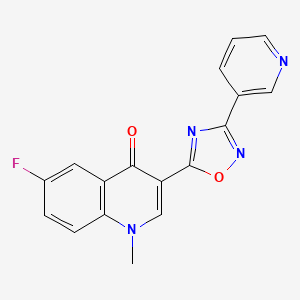
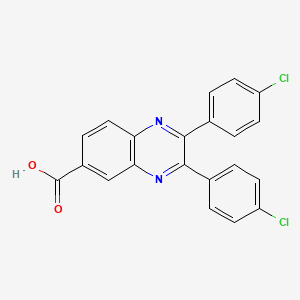
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2413124.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2413125.png)
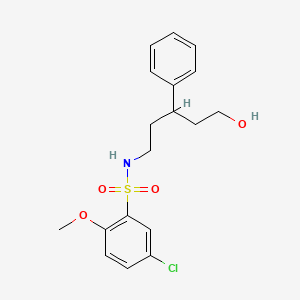
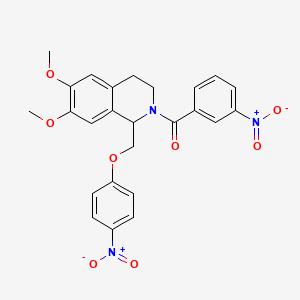
![5-benzyl-3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2413129.png)